5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
CAS No. |
2648962-70-1 |
|---|---|
Molecular Formula |
C14H9BrN2O4 |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
5-bromo-2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O4/c15-7-1-2-8-9(3-7)12(20)17(11(8)19)14-4-6(5-14)10(18)16-13(14)21/h1-3,6H,4-5H2,(H,16,18,21) |
InChI Key |
NRRGKVZISHBNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(=O)NC2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
The compound 5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 2648962-70-1) is a complex heterocyclic compound with notable potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and synthetic methodologies, supported by data tables and case studies.
The compound features a bicyclic structure that includes a bromine atom and multiple carbonyl groups, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential as a therapeutic agent due to its unique structural properties that allow for interaction with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in targeting cancer cell proliferation pathways. For instance, derivatives of bicyclic compounds have been used to inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in tumor growth and survival .
Synthetic Methodologies
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes that can lead to the development of novel drugs.
Example: Synthesis of Bioactive Molecules
In synthetic organic chemistry, the compound can be utilized as a building block for creating other bioactive molecules. The bicyclic framework is particularly valuable for constructing libraries of compounds for drug discovery .
Materials Science
The compound's structural characteristics also make it suitable for applications in materials science, particularly in the development of organic semiconductors and polymers.
Application: Organic Electronics
Research has suggested that compounds with similar bicyclic structures can be incorporated into organic electronic devices due to their electronic properties. This includes applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) where charge transport properties are critical .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Isoindole-Dione Derivatives
Table 2: Comparison with Bicyclic Agrochemicals
| Compound Name | Bicyclic System | Substituents | Use | Key Differences |
|---|---|---|---|---|
| Procymidone | 3-azabicyclo[3.1.0]hexane | 3,5-dichlorophenyl, methyl groups | Fungicide | Smaller bicyclo[3.1.0] system; chlorine substituents enhance pesticidal activity. |
| Vinclozolin | 2,4-oxazolidinedione | 3,5-dichlorophenyl, ethenyl, methyl | Fungicide | Oxazolidinedione core instead of isoindole-dione; distinct mode of action. |
| Target Compound | 3-azabicyclo[3.1.1]heptane | Bromine at isoindole-5-position | Research chemical | Larger bicyclo[3.1.1] system; bromine may confer unique reactivity. |
Key Findings:
The amino derivative’s NH₂ group offers nucleophilic character, making it suitable for condensation or amidation reactions, while the nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes .
Bicyclic System Differences :
- The 3-azabicyclo[3.1.1]heptane in the target compound has a larger, more rigid structure compared to procymidone’s bicyclo[3.1.0] system. This may influence conformational stability and interaction with enzymes or receptors .
Synthetic Utility :
- Brominated isoindole-diones are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro derivatives serve as precursors for reduced amine functionalities .
Preparation Methods
Core Isoindole-1,3-Dione Synthesis
The isoindole-1,3-dione moiety forms the foundational structure of the target compound. A common precursor, 4-bromophthalic anhydride, undergoes nitration and subsequent reduction to introduce functional groups. In one protocol, 4-bromophthalic anhydride is treated with fuming nitric acid (9.2 mL, 0.22 mol) and concentrated sulfuric acid (21 mL, 0.40 mol) at 0–20°C to yield 5-bromo-6-nitro-1H-isoindole-1,3(2H)-dione with a 98% yield after ice-water quenching and filtration . This intermediate is critical for downstream functionalization.
Alternative routes start with 3-fluorophthalic anhydride, which is condensed with glutarimide derivatives under reflux conditions in acetic acid with sodium acetate (NaOAc). For example, microwave-assisted condensation of 1,8-naphthalic anhydride with glutarimide at 150°C for 30 minutes achieves a 90% yield, significantly reducing reaction time compared to conventional heating .
Bromination Strategies
Position-selective bromination at the 5th position of the isoindole ring is achieved via electrophilic aromatic substitution (EAS). Using bromine (Br₂) in dichloromethane (DCM) at −10°C with iron(III) bromide (FeBr₃) as a catalyst results in a 75% yield of 5-bromo-isoindole-1,3-dione. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours provides a milder route with a 68% yield, minimizing side reactions .
Table 1: Bromination Conditions and Yields
| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Br₂ | DCM | FeBr₃ | −10 | 2 | 75 |
| NBS | DMF | None | 80 | 6 | 68 |
| HBr/H₂O₂ | AcOH | H₂SO₄ | 20 | 12 | 52 |
Bicyclo[3.1.1]heptane Ring Formation
Constructing the 3-azabicyclo[3.1.1]heptane ring involves cyclization of epoxy intermediates. A representative method starts with 2-[(oxiran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, which reacts with methyl lithium (MeLi, 1.6 M) and iodomethane (ICH₃) in 2-methyltetrahydrofuran (2-MeTHF) at −78°C. Quenching with aqueous ammonium chloride yields the bicyclic structure with 91% efficiency .
Microwave-assisted cyclization using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene at 150°C for 20 minutes further enhances yield (94%) while reducing side-product formation.
Functional Group Coupling
Coupling the isoindole-dione core with the bicycloheptane moiety employs nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, 5-bromo-isoindole-1,3-dione reacts with the bicycloheptane amine derivative in dimethyl sulfoxide (DMSO) at 130°C for 16 hours, achieving a 92% yield when using 1.8 equivalents of diisopropylethylamine (DIPEA) .
Purification and Characterization
Final purification typically involves silica gel chromatography using a gradient of n-hexane and ethyl acetate (50:50 to 70:30). Recrystallization from hot ethanol improves purity to >99%, as confirmed by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity, with key peaks corresponding to the bicycloheptane (δ 3.90 ppm, NCH₂) and isoindole-dione (δ 7.87 ppm, aromatic protons) .
Challenges and Optimization
-
Regioselectivity : Bromination at the 5th position requires precise temperature control to avoid di-bromination byproducts .
-
Cyclization Side Reactions : Epoxide ring-opening competing with cyclization is mitigated by using anhydrous conditions and low temperatures .
-
Catalyst Sensitivity : Palladium catalysts degrade in acidic conditions, necessitating buffered environments during cross-coupling .
Q & A
Basic Question: What are the recommended synthetic routes for 5-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione?
Methodological Answer:
The synthesis of this compound typically involves multi-step protocols focusing on the bicyclo[3.1.1]heptane core and isoindole-dione moiety. Key steps include:
- Wolff–Kishner Reduction : For deoxygenation of intermediates (e.g., converting hydrazones to amines), as demonstrated in the synthesis of related bicyclic systems .
- Cyclization Strategies : Use of azabicyclo precursors (e.g., 3-azabicyclo[3.1.1]heptan-2,4-dione derivatives) coupled with brominated isoindole intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound. Purity (>95%) can be verified via HPLC or NMR .
Basic Question: How should researchers characterize the bicyclic azabicyclo[3.1.1]heptane moiety in this compound?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic framework. For example, related azabicyclo systems (e.g., 7-azabicyclo[4.1.0]heptane derivatives) have been characterized using CCDC databases (e.g., CCDC-2191474) .
- NMR Spectroscopy : Key signals include:
- IR Spectroscopy : Confirms carbonyl stretching vibrations (1650–1750 cm⁻¹) for the dione and azabicyclo moieties .
Advanced Question: How can computational modeling predict the reactivity of the azabicyclo[3.1.1]heptane ring system in nucleophilic or electrophilic environments?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations are critical:
- DFT Studies : Optimize the geometry of the bicyclic system and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient carbonyl groups may act as electrophilic centers .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions .
- Mechanistic Insights : Compare calculated activation energies for competing pathways (e.g., ring-opening vs. substitution) to guide experimental design .
Advanced Question: What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
Address discrepancies through systematic experimental and analytical approaches:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic liabilities (e.g., cytochrome P450-mediated oxidation of the bromo substituent) that reduce in vivo efficacy .
- Pharmacokinetic Profiling : Measure plasma protein binding, bioavailability, and tissue distribution. For example, hydrophobic substituents (e.g., n-decyl chains in analogs) may improve membrane permeability but increase off-target binding .
- Dose-Response Studies : Re-evaluate in vitro assays under physiologically relevant conditions (e.g., serum-containing media) to mimic in vivo environments .
Advanced Question: How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
A multi-disciplinary approach combining biochemical and structural biology methods is essential:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets. For example, the isoindole-dione moiety may mimic ATP in kinase binding sites .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized target proteins .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonds with the azabicyclo carbonyl group) .
- Mutagenesis Studies : Validate binding hypotheses by altering key residues in the target protein (e.g., active-site mutations in enzymes) .
Advanced Question: What theoretical frameworks guide the design of derivatives to enhance this compound’s bioactivity or stability?
Methodological Answer:
Leverage structure-activity relationship (SAR) and computational models:
- Bioisosteric Replacement : Substitute the bromo group with bioisosteres (e.g., CF3, CN) to improve metabolic stability while retaining electronic properties .
- Scaffold Hopping : Modify the azabicyclo[3.1.1]heptane core to less strained systems (e.g., azabicyclo[2.2.2]octane) for synthetic accessibility .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation, enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
